molecular formula C15H11O4- B14913695 2-Phenylmethoxycarbonylbenzoate

2-Phenylmethoxycarbonylbenzoate

Cat. No.: B14913695
M. Wt: 255.24 g/mol
InChI Key: XIKIUQUXDNHBFR-UHFFFAOYSA-M
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Description

2-Phenylmethoxycarbonylbenzoate is an organic compound with the molecular formula C15H12O4 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenylmethoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylmethoxycarbonylbenzoate typically involves the esterification of benzoic acid with phenylmethanol in the presence of a suitable catalyst. One common method is the Fischer esterification, which uses an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylmethoxycarbonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The phenyl group can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Various substituted phenylmethoxycarbonylbenzoates, depending on the substituent introduced.

Scientific Research Applications

2-Phenylmethoxycarbonylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Industry: Used in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Phenylmethoxycarbonylbenzoate in biological systems involves its interaction with enzymes that catalyze esterification and hydrolysis reactions. The ester group can be hydrolyzed by esterases, leading to the formation of benzoic acid and phenylmethanol. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: An ester of benzoic acid with methanol.

    Ethyl benzoate: An ester of benzoic acid with ethanol.

    Phenyl benzoate: An ester of benzoic acid with phenol.

Uniqueness

2-Phenylmethoxycarbonylbenzoate is unique due to the presence of the phenylmethoxycarbonyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C15H11O4-

Molecular Weight

255.24 g/mol

IUPAC Name

2-phenylmethoxycarbonylbenzoate

InChI

InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17)/p-1

InChI Key

XIKIUQUXDNHBFR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)[O-]

Origin of Product

United States

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